molecular formula C10H7BrClN3O2 B2726837 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 1207441-63-1

4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2726837
CAS No.: 1207441-63-1
M. Wt: 316.54
InChI Key: QXQHQHWAQRSNRF-UHFFFAOYSA-N
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Description

4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring substituted with a 4-chlorobenzyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzylamine and bromine.

    Cyclization: The 4-chlorobenzylamine undergoes cyclization with cyanuric chloride to form the triazine ring.

    Bromination: The triazine intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the bromination reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted triazine derivatives can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of the triazine ring with different functional groups.

Scientific Research Applications

4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.

    Agrochemicals: The compound is studied for its use as a pesticide or herbicide due to its bioactivity.

    Materials Science: It is explored for its potential in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can interfere with cellular pathways such as DNA synthesis or protein function, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine atom, which may affect its reactivity and bioactivity.

    6-bromo-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the 4-chlorobenzyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of both the 4-chlorobenzyl and bromine substituents, which can enhance its reactivity and bioactivity compared to similar compounds.

Properties

IUPAC Name

6-bromo-4-[(4-chlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O2/c11-8-9(16)15(10(17)14-13-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQHQHWAQRSNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=NNC2=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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